molecular formula C14H20OSSi B14413941 Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane CAS No. 81401-33-4

Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane

Cat. No.: B14413941
CAS No.: 81401-33-4
M. Wt: 264.46 g/mol
InChI Key: WMJSXJGWOAVATO-UHFFFAOYSA-N
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Description

Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is a chemical compound known for its unique structure and properties It consists of a trimethylsilane group attached to a cyclopentene ring, which is further substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane typically involves the reaction of a cyclopentene derivative with a phenylsulfanyl group, followed by the introduction of a trimethylsilane group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a palladium complex, to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler cyclopentene derivative.

    Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilane group can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.

    Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group can participate in electron transfer processes, while the trimethylsilane group can stabilize reactive intermediates. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl{[(1E)-1-(phenylsulfanyl)-1-decen-1-yl]oxy}silane
  • Trimethyl{[(1E)-1-(phenylsulfanyl)-1-octen-1-yl]oxy}silane
  • Trimethyl{[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]oxy}silane

Uniqueness

Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to linear or branched analogs. The presence of the phenylsulfanyl group also enhances its versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81401-33-4

Molecular Formula

C14H20OSSi

Molecular Weight

264.46 g/mol

IUPAC Name

trimethyl-(5-phenylsulfanylcyclopenten-1-yl)oxysilane

InChI

InChI=1S/C14H20OSSi/c1-17(2,3)15-13-10-7-11-14(13)16-12-8-5-4-6-9-12/h4-6,8-10,14H,7,11H2,1-3H3

InChI Key

WMJSXJGWOAVATO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCCC1SC2=CC=CC=C2

Origin of Product

United States

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